

7-Ethynyl-1H-indazole: Strategic Sourcing & Technical Validation Guide

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Compound of Interest

Compound Name: 7-Ethynyl-1H-indazole

CAS No.: 945761-99-9

Cat. No.: B1387602

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Executive Summary

7-Ethynyl-1H-indazole (CAS: 945761-99-9) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its C7-alkyne handle serves as a critical "click chemistry" vector, allowing researchers to attach the privileged indazole scaffold to diverse chemical libraries or biological probes without disrupting the core hydrogen-bonding motif essential for kinase hinge binding.

This guide provides a technical framework for sourcing, validating, and handling this compound, distinguishing between catalog-grade reagents for discovery and GMP-ready precursors for clinical development.

Part 1: Commercial Supply Landscape

The supply chain for **7-Ethynyl-1H-indazole** is bifurcated into Spot Market (catalog suppliers for mg-g scale) and Strategic Manufacturers (CROs for kg scale). Unlike the more common 3-ethynyl or 5-ethynyl isomers, the 7-ethynyl variant often requires specific request-for-quote (RFQ) protocols due to the challenging regioselectivity of its precursor synthesis.

Supplier Categorization Matrix

Supplier Category	Typical Scale	Lead Time	Primary Use Case	Key Vendors (Verified)
Catalog (Spot)	100 mg – 5 g	1–2 Weeks	Hit-to-Lead, Probe Synthesis	J&K Scientific, ChemScene
Specialist CRO	10 g – 1 kg	4–8 Weeks	Scale-up, GLP Tox Batches	PharmaBlock, Enamine
Custom Synthesis	> 1 kg	3–6 Months	GMP Manufacturing	WuXi AppTec, ChemDiv

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Analyst Note: PharmaBlock is particularly notable in this sector for maintaining a vast inventory of "Indazole-focused" libraries, often stocking precursors that allow for rapid synthesis of the 7-ethynyl derivative even if the final product is not listed as "in stock" [8].

Part 2: Technical Specifications & Synthesis Logic

To validate a supplier, one must understand the synthetic origin of the material. The presence of specific impurities reveals the vendor's manufacturing route and quality control rigor.

Dominant Synthetic Route (Sonogashira Coupling)

The industrial standard for synthesizing **7-Ethynyl-1H-indazole** involves a palladium-catalyzed Sonogashira coupling of 7-bromo-1H-indazole (or 7-iodo) with trimethylsilylacetylene (TMSA), followed by desilylation.

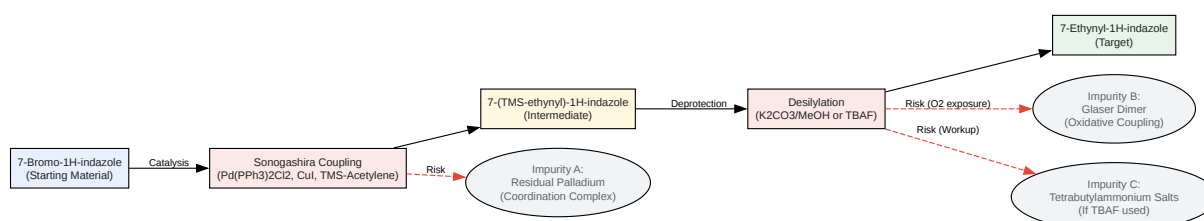
Critical Quality Attributes (CQAs) derived from Synthesis:

- **Palladium (Pd) Content:** Because the indazole nitrogen can coordinate with Pd, standard silica plugs often fail to remove all catalyst residues. Limit: <20 ppm for biological assays.

- Glaser Coupling Dimer: Oxidative dimerization of the alkyne generates a bis-indazole diyne impurity. This is common if the deprotection step is exposed to air/copper.
- Regioisomers: While 7-bromoindazole is the starting material, low-quality commercial 7-bromoindazole may contain 4-bromo or 6-bromo isomers, which carry through to the final product.

Synthesis & Impurity Flowchart

The following diagram illustrates the synthesis logic and where specific impurities are introduced.



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Figure 1: Synthetic pathway highlighting critical process steps where impurities (Pd residues, dimers, salts) are introduced.

Part 3: Procurement & Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. The following protocol ensures the material is suitable for sensitive biological applications (e.g., kinase assays, click chemistry labeling).

Step 1: In-Silico Verification

Before ordering, verify the CAS 945761-99-9.

- Warning: Many catalogs confuse 7-ethynyl with 6-ethynyl (CAS 1093847-80-3) or 3-ethynyl. Check the structure image explicitly.

Step 2: Analytical Triage (Upon Receipt)

Perform these three tests immediately upon opening the vial:

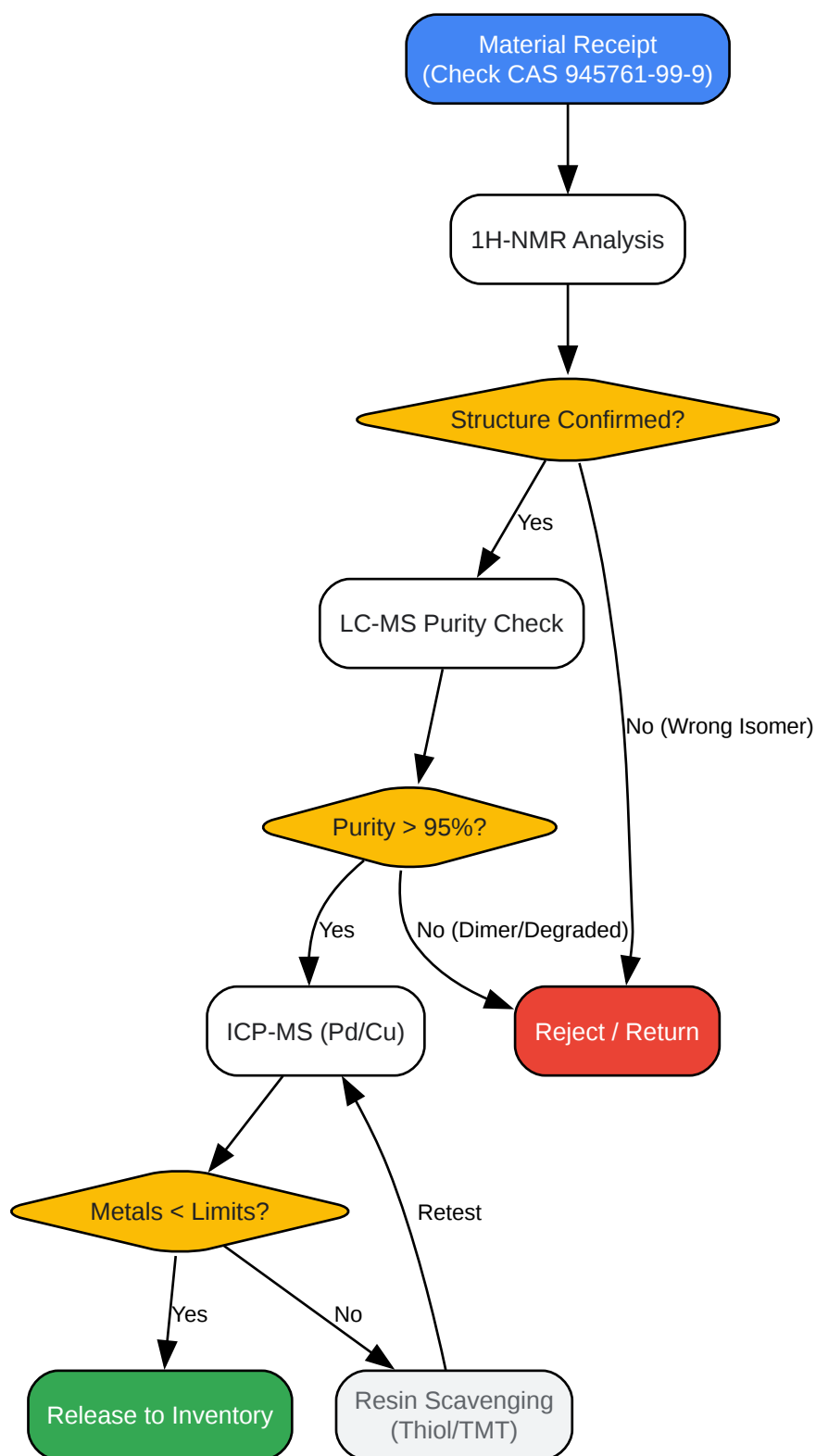
Test Method	Target Parameter	Acceptance Criteria	Failure Action
¹ H-NMR (DMSO-d ₆)	Identity & Solvent	Distinct alkyne proton (~4.0–4.5 ppm)	Reject if aromatic integration is off (Regioisomer check).
LC-MS (ESI+)	Purity (>95%)	Single peak [M+H] ⁺ = 143.16	Reject if Dimer mass (282.3) is present.[1][2][3][4][5][6][7][8]
ICP-MS	Heavy Metals	Pd < 20 ppm; Cu < 10 ppm	Perform metal scavenging (SiliaMetS® Thiol) if failed.

Step 3: Functional QC (The "Click" Test)

If the material is intended for click chemistry, a simple functional test is required because oxidized alkynes (not visible by standard UV-LCMS) will fail to react.

- Protocol: React 1 mg of **7-Ethynyl-1H-indazole** with 1 eq of Benzyl Azide (CuAAC conditions).
- Pass: >90% conversion to triazole within 1 hour.
- Fail: <50% conversion implies alkyne degradation or catalyst poisoning by trace sulfur/amines.

Supplier Validation Workflow



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Figure 2: Decision tree for incoming quality control of **7-Ethynyl-1H-indazole**.

References

- J&K Scientific. Product Detail: **7-Ethynyl-1H-indazole** (CAS 945761-99-9).[9] Retrieved from
- ChemScene. Product Detail: **7-Ethynyl-1H-indazole** (CS-0081420).[9] Retrieved from
- National Institutes of Health (NIH). PubChem Compound Summary for **7-Ethynyl-1H-indazole**. Retrieved from
- Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Retrieved from
- Achmem. Product Detail: 6-Ethynyl-1H-indazole (CAS 1093847-80-3) - Note for Isomer Distinction. Retrieved from
- PharmaBlock. Indazoles in Drug Discovery: Scaffold Hopping and FBDD. Retrieved from
- MDPI. Design and Synthesis of 1H-indazole Derivatives. Retrieved from
- PharmaBlock. Indazole Inventory Capabilities. Retrieved from

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Sources

- 1. 1H-Indazole, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- [6. Indazole - Wikipedia \[en.wikipedia.org\]](#)
- [7. jk-sci.com \[jk-sci.com\]](#)
- [8. Sonogashira Coupling \[organic-chemistry.org\]](#)
- [9. jk-sci.com \[jk-sci.com\]](#)
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